molecular formula C6H9NO4 B14754429 N-(2-Oxopropanoyl)-L-alanine CAS No. 2392-63-4

N-(2-Oxopropanoyl)-L-alanine

Cat. No.: B14754429
CAS No.: 2392-63-4
M. Wt: 159.14 g/mol
InChI Key: LRBARJMHQPHPQP-VKHMYHEASA-N
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Description

N-(2-Oxopropanoyl)-L-alanine is a modified amino acid derivative where the α-amino group of L-alanine is acylated with a 2-oxopropanoyl (pyruvoyl) group. The compound’s molecular formula is C₆H₉NO₄, with a molecular weight of 159.13 g/mol. The pyruvoyl group may confer unique properties, such as participation in keto-enol tautomerism or interactions with enzymatic systems, distinguishing it from other alanine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pyruvoyl-alanine can be synthesized through the decarboxylation of L-aspartate using L-aspartate-α-decarboxylase, a pyruvoyl-dependent enzyme. This enzyme catalyzes the conversion of L-aspartate to β-alanine, which can then be further modified to produce N-pyruvoyl-alanine .

Industrial Production Methods

Industrial production of N-pyruvoyl-alanine typically involves biotechnological methods due to their efficiency and environmental friendliness. The use of whole-cell biocatalysts expressing L-aspartate-α-decarboxylase from various sources, such as Bacillus subtilis and Corynebacterium jeikeium, has been explored to enhance the production yield .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-(2-Oxopropanoyl)-L-alanine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Research Findings References
This compound C₆H₉NO₄ 159.13 Pyruvoyl amide, α-amino acid Hypothetical: Peptide modification, enzyme substrates -
N-Boc-L-alanine C₉H₁₇NO₄ 203.24 tert-Butoxycarbonyl (Boc) amide Protecting group in peptide synthesis
N-Methylalanine C₄H₉NO₂ 103.12 N-methyl amino acid Biomarker in metabolic studies
N-(3-Indolylacetyl)-L-alanine C₁₃H₁₄N₂O₃ 262.27 Indole acetyl amide Prognostic biomarker in NSCLC chemoimmunotherapy
N-Boc-3-(2-thienyl)-L-alanine C₁₂H₁₇NO₄S 283.33 Boc-protected, thienyl substituent Peptide synthesis with aromatic diversity
N-D-gluconoyl-L-alanine C₉H₁₇NO₈ 275.24 Gluconoyl amide Glycopeptide synthesis or carbohydrate conjugation
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 160.17 Dipeptide Model for peptide bond stability studies
N-phthalyl-L-alanine C₁₁H₉NO₄ 219.19 Phthalimide Protecting group in organic synthesis

Detailed Analysis of Key Compounds

N-Boc-L-alanine

  • Structure : Features a tert-butoxycarbonyl (Boc) group, a bulky protecting group that shields the amine during peptide synthesis.
  • Applications : Widely used in solid-phase peptide synthesis to prevent unwanted side reactions. Its stability under basic conditions and ease of removal with acids make it a staple in biochemical research .
  • Contrast with Target: Unlike the pyruvoyl group in this compound, the Boc group is inert and non-reactive in most biological contexts.

N-(3-Indolylacetyl)-L-alanine

  • Structure : Contains an indole acetyl group linked to L-alanine.
  • Research Findings: Low serum levels of this compound correlate with prolonged progression-free survival (PFS) in non-small cell lung cancer (NSCLC) patients undergoing PD-1 inhibitor therapy. It serves as an independent prognostic biomarker, outperforming methomyl in predictive value .
  • Contrast with Target : The indole moiety may interact with hydrophobic pockets in proteins, whereas the pyruvoyl group’s ketone could participate in redox reactions or hydrogen bonding.

N-D-gluconoyl-L-alanine

  • Structure : Combines gluconic acid (a sugar derivative) with L-alanine.
  • Applications: Potential use in glycopeptide synthesis or as a biocompatible conjugate for drug delivery. The hydroxyl-rich gluconoyl group enhances water solubility .

L-Alanyl-L-alanine

  • Structure : A simple dipeptide of two alanine residues.
  • Applications : Used to study peptide bond stability and as a model for larger peptide systems. Its lack of complex functional groups makes it a baseline for comparing modified derivatives .
  • Contrast with Target: The absence of an acyl group limits its reactivity compared to this compound.

Properties

CAS No.

2392-63-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-2-(2-oxopropanoylamino)propanoic acid

InChI

InChI=1S/C6H9NO4/c1-3(6(10)11)7-5(9)4(2)8/h3H,1-2H3,(H,7,9)(H,10,11)/t3-/m0/s1

InChI Key

LRBARJMHQPHPQP-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)C

Origin of Product

United States

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